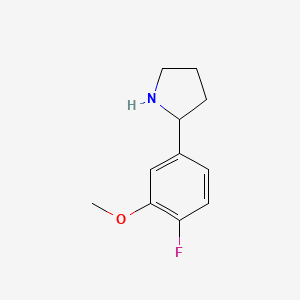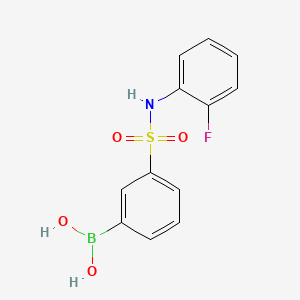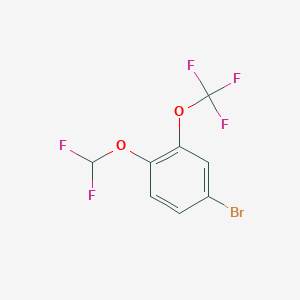
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-aminocinnamates with sulfur dichloride (S2Cl2) to yield 2,5-diaryl-3,4-pyrroledicarboxylates . The reaction typically takes place under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials, reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrroles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydropyrroles. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with molecular targets and pathways within biological systems. For example, it has been reported to exhibit quorum sensing inhibitory activity against Pseudomonas aeruginosa, a pathogenic bacterium . This activity is achieved by reducing the production of quorum sensing-related virulence factors and inhibiting biofilm formation . The compound’s effects are mediated through its interaction with quorum sensing activator proteins and the subsequent downregulation of related genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has a similar pyrrole core but with different substituents at the 3 and 5 positions.
1H-Pyrrole-2,5-dicarboxylic acid, 3-chloro-4-(3-chloro-2-nitrophenyl): Another derivative with different substituents on the pyrrole ring.
Uniqueness
3,4-Diphenyl-1H-pyrrole-2,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1632-49-1 |
|---|---|
Formule moléculaire |
C18H13NO4 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C18H13NO4/c20-17(21)15-13(11-7-3-1-4-8-11)14(16(19-15)18(22)23)12-9-5-2-6-10-12/h1-10,19H,(H,20,21)(H,22,23) |
Clé InChI |
KEPFKTIMWQZVNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


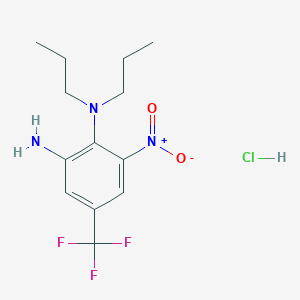
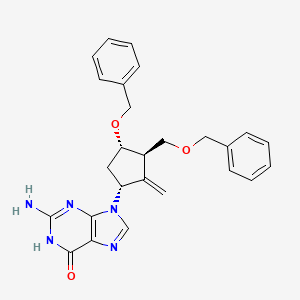

![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
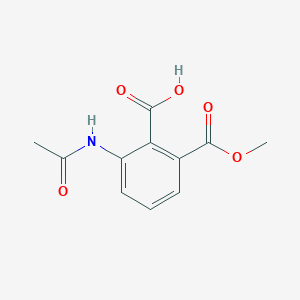
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)

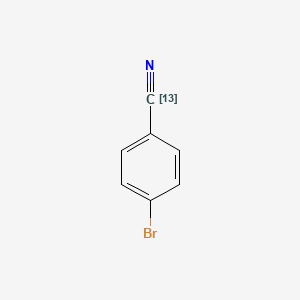
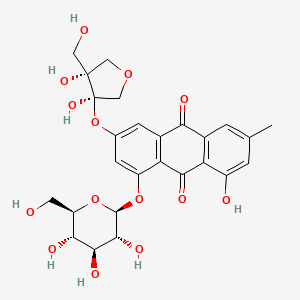
![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
